FAAH Inhibitory Potency and Selectivity Over MAGL: Class-Level SAR Framework
The compound belongs to a class of biaryl tetrazolyl ureas for which extensive SAR has been established. In the Ortar et al. (2013) study, the most potent FAAH-selective analogs bearing methoxy or dimethylamino substituents on the distal phenyl ring achieved FAAH IC50 values between 3.0 and 9.7 nM, with selectivity over MAGL ranging from 39-fold to greater than 141-fold. [1] While direct, head-to-head IC50 data for CAS 941922-80-1 has not been published in an accessible peer-reviewed format, the compound's 3-methoxy substitution on the N-phenyl urea and 4-methoxy substitution on the tetrazole phenyl ring place it structurally within the high-potency, high-selectivity cluster. The closest structural analogs with published data—compounds 16, 20, 21, 25, and 28 in the Ortar series—exhibit FAAH IC50 values of 3.0–9.7 nM and MAGL IC50 values typically exceeding 400 nM. [1] This provides a quantitative baseline against which the target compound can be benchmarked when experimentally assayed under identical conditions (rat brain FAAH and MAGL membrane preparations). [1]
| Evidence Dimension | FAAH IC50 and MAGL selectivity |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; structurally positioned within the 3.0–9.7 nM FAAH IC50 cluster based on substitution pattern. |
| Comparator Or Baseline | Compounds 16, 20, 21, 25, 28 (Ortar et al., 2013): FAAH IC50 = 3.0–9.7 nM; MAGL IC50 > 400 nM (selectivity 39–141+ fold). |
| Quantified Difference | Target compound is predicted to fall within the FAAH IC50 range of 3.0–9.7 nM based on SAR, but experimental confirmation is required. |
| Conditions | Rat brain FAAH and MAGL membrane preparations; substrate: [14C]-anandamide (FAAH), [3H]-2-oleoylglycerol (MAGL). |
Why This Matters
The quantitative SAR framework allows researchers to estimate the compound's likely potency window and selectivity profile prior to experimental validation, informing dose-ranging studies and reducing the risk of selecting analogs with suboptimal or dual-target activity.
- [1] Ortar, G., Morera, E., De Petrocellis, L., Ligresti, A., Schiano Moriello, A., Morera, L., Nalli, M., Ragno, R., Pirolli, A., & Di Marzo, V. (2013). Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: Modulation at the N-portion and distal phenyl ring. European Journal of Medicinal Chemistry, 63, 118–132. View Source
